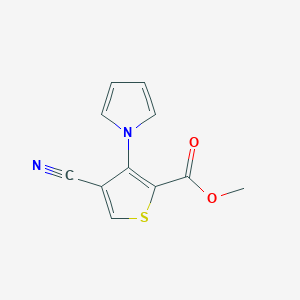

methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMPSHGYRWWQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381015 | |

| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-81-7 | |

| Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its privileged heterocyclic scaffolds, the thiophene and pyrrole rings.[1][2] Thiophene derivatives, in particular, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will delve into the strategic considerations behind the selected synthetic route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The target audience for this document includes researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Introduction: The Significance of Thiophene and Pyrrole Moieties in Medicinal Chemistry

The fusion of thiophene and pyrrole rings in a single molecular entity creates a unique chemical scaffold with considerable potential for biological activity. Thiophenes are recognized as bioisosteres of benzene rings and can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Similarly, the pyrrole ring is a common feature in many natural products and pharmaceuticals. The combination of these two heterocycles in this compound presents a compelling target for synthetic exploration and subsequent biological evaluation.

The synthetic strategy outlined in this guide is designed to be both efficient and modular, allowing for potential derivatization to explore structure-activity relationships (SAR). The chosen pathway leverages the well-established Gewald aminothiophene synthesis, a powerful multicomponent reaction for the construction of highly functionalized thiophenes.[4][5][6]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The thiophene ring can be constructed via a Gewald reaction, which requires three key components: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7][8]

Our proposed retrosynthesis is as follows:

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 1-(1H-Pyrrol-1-yl)acetone via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine. [7][9]In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde upon acidic hydrolysis. This in-situ generated succinaldehyde then reacts with aminoacetone to form the desired pyrrole intermediate.

Reaction Mechanism:

-

Hydrolysis of 2,5-dimethoxytetrahydrofuran: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran is hydrolyzed to the reactive 1,4-dicarbonyl compound, succinaldehyde.

-

Condensation: The primary amine of aminoacetone undergoes condensation with one of the carbonyl groups of succinaldehyde to form a hemiaminal, which then dehydrates to an imine.

-

Cyclization and Dehydration: An intramolecular attack of the enamine tautomer of the remaining ketone onto the second carbonyl group leads to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrrole ring.

Step 2: Synthesis of this compound via Gewald Reaction

The Gewald reaction is a one-pot, three-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. [5][6]In this step, the synthesized 1-(1H-pyrrol-1-yl)acetone is reacted with methyl cyanoacetate and elemental sulfur in the presence of a base.

Reaction Mechanism:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-(1H-pyrrol-1-yl)acetone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate. [5]2. Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a polysulfide species which then adds to the β-position of the unsaturated nitrile via a Michael addition.

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. A subsequent tautomerization yields the final aromatic 2-aminothiophene product. It is important to note that the "amino" group in the generalized Gewald product is incorporated into the pyrrole ring in our target molecule's precursor. The mechanism adapts to the specific substrates. In our case, the pyrrole nitrogen is already present. The reaction proceeds through the formation of a thiolate which then cyclizes.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 4.1: Synthesis of 1-(1H-Pyrrol-1-yl)acetone

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g | 0.1 |

| Aminoacetone hydrochloride | 109.54 | 11.0 g | 0.1 |

| Sodium acetate | 82.03 | 8.2 g | 0.1 |

| Glacial acetic acid | 60.05 | 50 mL | - |

| Water | 18.02 | 25 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol), aminoacetone hydrochloride (11.0 g, 0.1 mol), sodium acetate (8.2 g, 0.1 mol), glacial acetic acid (50 mL), and water (25 mL).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(1H-pyrrol-1-yl)acetone as a pale yellow oil.

Protocol 4.2: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(1H-Pyrrol-1-yl)acetone | 123.15 | 12.3 g | 0.1 |

| Methyl cyanoacetate | 99.09 | 9.9 g | 0.1 |

| Elemental sulfur | 32.06 | 3.2 g | 0.1 |

| Diethylamine | 73.14 | 10 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-(1H-pyrrol-1-yl)acetone (12.3 g, 0.1 mol) and methyl cyanoacetate (9.9 g, 0.1 mol) in ethanol (100 mL).

-

Add elemental sulfur (3.2 g, 0.1 mol) to the mixture.

-

Add diethylamine (10 mL) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) for 3 hours. [10][11]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain pure this compound as a crystalline solid. [12]

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrole protons, the thiophene proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons of the pyrrole and thiophene rings. |

| FT-IR | Characteristic stretching frequencies for the nitrile (C≡N) and carbonyl (C=O) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈N₂O₂S (232.26 g/mol ). [12] |

| Melting Point | A sharp melting point range, indicative of high purity. |

Conclusion

This technical guide has detailed a reliable and efficient two-step . The strategy employs the Paal-Knorr pyrrole synthesis followed by the Gewald aminothiophene synthesis, both of which are robust and well-understood reactions in organic chemistry. The provided protocols are designed to be readily implemented in a standard synthetic chemistry laboratory. The modularity of this approach allows for the synthesis of a variety of analogs by simply modifying the starting materials, thus providing a valuable tool for researchers in the field of medicinal chemistry and drug discovery.

References

- Furans, thiophenes and related heterocycles in drug discovery. PubMed.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Furans, Thiophenes and Related Heterocycles in Drug Discovery.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Thiophenes - Heterocyclic Organic Compounds. Labinsights.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. Dakota Ingredients.

- Gewald reaction. Wikipedia.

- Synthesis of thiophene and pyrrole‐fused S,N‐heterotetracenes.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Thiophene synthesis. Organic Chemistry Portal.

- Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon.

- Gewald Reaction. Organic Chemistry Portal.

- Synthesis of 3‐amino‐2‐thiophene carboxylate esters

- 175201-81-7|Methyl 4-cyano-3-(1H-pyrrol-1-yl)

- methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)

- This compound | CAS 175201-81-7.

- Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Applic

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.

- US4847386A - Process for preparing thiophene derivatives.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- Pyrrole synthesis. Organic Chemistry Portal.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

- Methyl3-amino-4-cyano-1-[3-(dimethylamino)

- Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. Adichunchanagiri University.

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry.

- methyl 3-amino-4-cyano-5-(methylthio)

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijpbs.com [ijpbs.com]

- 12. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]

Spectroscopic Characterization of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this heterocyclic compound. While experimental data for this specific molecule is not publicly available, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Properties

This compound is a substituted thiophene derivative with the following key identifiers:

The molecule's structure, featuring a thiophene ring substituted with a pyrrole, a cyano group, and a methyl carboxylate group, suggests a complex and informative spectroscopic profile due to the interplay of these functional groups.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the thiophene ring, the pyrrole ring, and the methyl ester. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylate groups and the aromaticity of the heterocyclic rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Thiophene-H | 7.5 - 8.0 | Singlet (s) | The lone proton on the thiophene ring is significantly deshielded by the adjacent electron-withdrawing cyano group and the sulfur atom. |

| Pyrrole-H (α to N) | 7.0 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Protons adjacent to the nitrogen in the pyrrole ring are typically in this region. The multiplicity will depend on the coupling with the β-protons. |

| Pyrrole-H (β to N) | 6.2 - 6.7 | Triplet (t) or Doublet of Doublets (dd) | Protons further from the nitrogen are generally more shielded. Their multiplicity will arise from coupling with the α-protons. |

| OCH₃ (Ester) | 3.8 - 4.0 | Singlet (s) | The methyl group of the ester is a characteristic singlet in this region. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition: ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum to singlets.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 160 - 165 | The carbonyl carbon of an ester is characteristically found in this downfield region. |

| Thiophene-C (quaternary) | 125 - 150 | The four carbons of the thiophene ring will have distinct signals, influenced by their substituents. |

| Pyrrole-C (α to N) | 118 - 125 | Carbons adjacent to the nitrogen in the pyrrole ring. |

| Pyrrole-C (β to N) | 108 - 115 | Carbons further from the nitrogen in the pyrrole ring. |

| C≡N (Nitrile) | 115 - 120 | The carbon of the cyano group typically appears in this range. |

| OCH₃ (Ester) | 50 - 55 | The methyl carbon of the ester is found in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.

Caption: General workflow for FTIR spectroscopy.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | 2220 - 2240 | Medium to Strong |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 232, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 201.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 173.

-

Cleavage of the pyrrole ring.

-

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Retrieved from [Link]

Sources

physical properties of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring, a cyano group, and a methyl carboxylate group. This molecular architecture makes it a compound of interest for researchers in medicinal chemistry and materials science. The strategic placement of electron-withdrawing (cyano, carboxylate) and electron-rich (pyrrole, thiophene) moieties suggests potential applications as a scaffold for novel therapeutics or as a building block for functional organic materials. Understanding the fundamental physical properties of this compound is a critical first step for any research and development endeavor, ensuring purity, enabling proper handling and storage, and informing its use in subsequent synthetic transformations.

This guide provides a consolidated overview of the known physicochemical and spectroscopic properties of this compound, complemented by field-proven experimental protocols for their determination.

Compound Identification

A precise identification of a chemical substance is foundational to scientific integrity. The following table summarizes the key identifiers for this compound.[1][2]

| Identifier | Value | Source |

| CAS Number | 175201-81-7 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₂S | [1][2] |

| Molecular Weight | 232.26 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=C(N2C=CC=C2)C(=CS1)C#N | [1][2] |

| InChIKey | FSMPSHGYRWWQMO-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The macroscopic physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, formulations, and purification strategies. While specific experimental data for this compound is not extensively published, the table below outlines the key properties and their typical state, based on structurally related molecules.

| Property | Value / Expected State | Rationale / Notes |

| Physical Form | Expected to be a solid at room temperature. | Similar heterocyclic compounds, such as substituted thiophenes, are typically crystalline solids.[3] |

| Melting Point | Requires experimental determination. | This is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range indicates the presence of impurities. |

| Boiling Point | Requires experimental determination under vacuum. | High molecular weight and polarity suggest a high boiling point, likely with decomposition at atmospheric pressure. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) and poorly soluble in water. | The presence of polar functional groups (cyano, ester) and a nonpolar heterocyclic core suggests this solubility profile. |

| Color | Requires experimental observation. | Often ranges from off-white to pale yellow for similar thiophene derivatives. |

Workflow for Physicochemical Characterization

The determination of these physical properties follows a logical workflow to ensure data accuracy and reliability. The following diagram illustrates a standard procedure for characterizing a novel solid compound in a research setting.

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols

The following sections detail standardized, self-validating protocols for determining key physical properties. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is chosen over traditional melting point apparatus for its high precision, sensitivity, and ability to provide thermodynamic data (enthalpy of fusion). It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing an unambiguous melting onset and peak.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This step is critical for ensuring the trustworthiness of the temperature readings.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C). Use an inert nitrogen atmosphere to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak of the endotherm corresponds to the complete melting of the material. A sharp peak validates the sample's high purity.

Protocol 2: Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques (e.g., NMR, HPLC). A systematic screen across a range of solvents with varying polarities provides a comprehensive solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents, such as water (highly polar, protic), methanol (polar, protic), acetonitrile (polar, aprotic), ethyl acetate (intermediate polarity), dichloromethane (nonpolar, aprotic), and hexane (nonpolar).

-

Sample Preparation: Add approximately 1-2 mg of the compound to a series of small, clear glass vials.

-

Solvent Addition: Add 0.5 mL of a single solvent to each vial.

-

Observation & Agitation:

-

Observe for immediate dissolution at room temperature.

-

If not immediately soluble, agitate the vial using a vortex mixer for 30-60 seconds.

-

Observe again for dissolution. A clear solution with no visible particles indicates solubility.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility, which is crucial information for recrystallization procedures.

-

Classification: Classify the solubility in each solvent as 'freely soluble', 'sparingly soluble', or 'insoluble'.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, chemical suppliers indicate that Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data are typically generated for quality control.[4] For a researcher, obtaining ¹H NMR and ¹³C NMR spectra would be the definitive method for structural confirmation, while LC-MS would confirm the molecular weight and assess purity.

Conclusion

This compound (CAS 175201-81-7) is a well-defined organic compound with a molecular weight of 232.26 g/mol .[1][2] While it is expected to be a solid with poor water solubility, key quantitative properties like its melting point require experimental determination using precise methods such as Differential Scanning Calorimetry. The protocols and workflow outlined in this guide provide a robust framework for researchers to characterize this compound, ensuring data integrity and enabling its effective use in drug discovery and materials science applications.

References

-

Supplementary Information. Materials Chemistry. [Link]

-

Matrix Fine Chemicals. This compound | CAS 175201-81-7. [Link]

-

Matrix Fine Chemicals. Molecules PDF. [Link]

Sources

An In-depth Technical Guide to Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, identified by CAS Number 175201-81-7 , is a highly functionalized heterocyclic compound.[1] Its molecular architecture, featuring a thiophene core substituted with a cyano group, a pyrrole moiety, and a methyl ester, positions it as a molecule of significant interest in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile that can enhance biological activity and modulate physicochemical properties.[2][3] Similarly, the pyrrole nucleus is a cornerstone of many biologically active natural products and synthetic drugs.[4][5] The strategic placement of electron-withdrawing cyano and carboxylate groups alongside the electron-rich pyrrole ring creates a unique "push-pull" electronic system, suggesting potential for novel chemical reactivity and biological interactions.

This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route based on established methodologies, detailed characterization protocols, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 175201-81-7 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂S | [1] |

| Molecular Weight | 232.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=C(N2C=CC=C2)C(=CS1)C#N | [1] |

| InChIKey | FSMPSHGYRWWQMO-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The logical approach to synthesizing the target molecule involves the Gewald aminothiophene synthesis, followed by a Paal-Knorr pyrrole synthesis. This pathway is chosen for its reliability, use of commercially available starting materials, and versatility.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Methyl 3-amino-4-cyano-thiophene-2-carboxylate (Intermediate)

This initial step utilizes the Gewald reaction, a reliable method for synthesizing 2-aminothiophenes.

-

Reaction Setup: To a solution of malononitrile (0.1 mol) and methyl cyanoacetate (0.1 mol) in 150 mL of ethanol, add elemental sulfur (0.1 mol).

-

Catalyst Addition: Slowly add diethylamine (0.1 mol) as a catalyst while stirring.

-

Reaction: Heat the mixture to 50-60°C and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aminothiophene intermediate.

Causality and Self-Validation: The Gewald reaction is a multicomponent condensation that reliably forms the thiophene ring. The purity of the intermediate is crucial for the subsequent step. Validation at this stage involves obtaining a sharp melting point and acquiring ¹H NMR and Mass Spectrometry data consistent with the structure of Methyl 3-amino-4-cyano-thiophene-2-carboxylate.

Part 2: Synthesis of this compound (Target Molecule)

This step employs the Paal-Knorr synthesis to construct the pyrrole ring onto the aminothiophene intermediate.

-

Reaction Setup: Dissolve the aminothiophene intermediate (0.1 mol) and 2,5-dimethoxytetrahydrofuran (0.11 mol) in glacial acetic acid (100 mL).

-

Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into a beaker of ice water. The product will precipitate out of the solution.

-

Purification: Filter the crude solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or methanol) or by flash column chromatography.

Causality and Self-Validation: The Paal-Knorr reaction is a classic and efficient method for forming pyrroles from 1,4-dicarbonyl compounds (or their equivalents like 2,5-dimethoxytetrahydrofuran) and primary amines. The final product's identity and purity must be rigorously confirmed. A self-validating system involves:

-

TLC Analysis: A single spot different from the starting materials.

-

Melting Point: A sharp and distinct melting point.

-

Spectroscopic Confirmation: Unambiguous confirmation via ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available, the following spectroscopic characteristics are predicted based on the known values for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Thiophene-H | ~7.8 - 8.0 | s | 1H | H5 |

| Pyrrole-H | ~7.0 - 7.2 | t | 2H | H2', H5' |

| Pyrrole-H | ~6.3 - 6.5 | t | 2H | H3', H4' |

| OCH₃ | ~3.9 - 4.1 | s | 3H | Ester methyl |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | 160 - 165 | Ester C=O |

| Aromatic/Heteroaromatic | 110 - 150 | Thiophene & Pyrrole carbons |

| Cyano (C≡N) | 115 - 120 | Nitrile carbon |

| OCH₃ | 52 - 55 | Ester methyl carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2220 - 2240 | C≡N (Nitrile) stretch |

| ~1710 - 1730 | C=O (Ester) stretch |

| ~1500 - 1600 | C=C (Aromatic ring) stretches |

| ~1200 - 1300 | C-O (Ester) stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 232. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the entire methoxycarbonyl group (-COOCH₃, M-59).

Potential Applications and Drug Development Insights

The structural motifs within this compound suggest several promising avenues for research in drug discovery. Thiophene and pyrrole cores are prevalent in compounds targeting a wide array of biological pathways.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The planar, electron-rich system of the pyrrolyl-thiophene scaffold could serve as an effective hinge-binding motif.

Caption: Potential mechanism as a kinase inhibitor.

Anticancer and Anti-inflammatory Research

Substituted thiophenes and pyrroles have demonstrated significant cytotoxic activity against various cancer cell lines and have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[5] The unique electronic nature of this molecule makes it a candidate for screening in anticancer and anti-inflammatory assays. Thiophene derivatives have been explored for their potential as anticancer agents, showing activity against various cell lines.[6] The diverse biological activities of thiophenes also include antimicrobial, antiviral, and antioxidant properties.[7]

Conclusion

This compound is a synthetically accessible and highly functionalized heterocyclic compound. While specific biological data for this molecule is not yet prevalent in the literature, its structural components point towards a high potential for utility in drug discovery, particularly in the fields of oncology and inflammatory diseases. The proposed synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to produce and validate this compound, enabling its exploration in various biological screening programs. Its unique electronic and structural features warrant further investigation to unlock its full therapeutic potential.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl...[Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). National Institutes of Health (NIH). [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). National Institutes of Health (NIH). [Link]

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).

-

This compound | CAS 175201-81-7. (n.d.). Matrix Fine Chemicals. [Link]

-

Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (2007). PubMed. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). National Institutes of Health (NIH). [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]

- 2. Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

reactivity of the cyano group in methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

An In-depth Technical Guide to the Reactivity of the Cyano Group in Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the chemical , a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. The unique electronic architecture of this molecule—resulting from the interplay between the electron-donating pyrrole ring and the electron-withdrawing cyano and carboxylate groups on the thiophene scaffold—imparts a distinct reactivity profile to the nitrile functionality. This document details the principal transformations of the cyano group, including its hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. Each section provides a theoretical framework, validated experimental protocols, and expert insights into the causal factors governing reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical handle for further molecular elaboration.

Introduction to the Core Scaffold

The Privileged 2-Aminothiophene Scaffold

Substituted thiophenes are foundational motifs in pharmaceutical sciences, valued for their diverse biological activities.[1] The specific subclass of 2-aminothiophenes, from which the target molecule is conceptually derived, is often synthesized via the versatile Gewald aminothiophene synthesis.[2][3] This multicomponent reaction efficiently assembles highly functionalized thiophenes from simple acyclic precursors, making a wide array of derivatives accessible for screening and development.[4][5]

Synthesis of this compound

The title compound is typically prepared through a variation of the Gewald reaction, where an appropriate α-cyanoester, a ketone or aldehyde, and elemental sulfur condense in the presence of a base.[2] The subsequent introduction of the pyrrole moiety creates the final scaffold. The availability of starting materials and the robustness of this reaction make the core structure a readily accessible platform for chemical exploration.[3]

Electronic Landscape and Its Influence on Reactivity

The reactivity of the cyano group at the C4 position is not considered in isolation. It is profoundly influenced by the electronic contributions of the adjacent and ring-bound substituents.

-

Pyrrole Ring (C3): As a π-excessive aromatic heterocycle, the pyrrole ring acts as a powerful electron-donating group through resonance.[6][7] This increases the electron density of the thiophene ring, which could potentially modulate the reactivity of the attached groups.

-

Thiophene Ring: While aromatic, thiophene is less aromatic than benzene. The sulfur atom can donate a lone pair to the π-system but is also moderately electronegative.[8][9] Its primary role is to provide the rigid scaffold for the functional groups.

-

Methyl Carboxylate (C2): The ester group is a classic electron-withdrawing group, reducing electron density at the C2 position through both inductive and resonance effects.

-

Cyano Group (C4): The nitrile group is strongly electron-withdrawing due to the polarity of the carbon-nitrogen triple bond and the sp-hybridization of the carbon atom.[10][11]

The combined effect of these groups creates an electron-poor cyano carbon, making it a prime target for nucleophilic attack. However, the overall electron landscape is complex, requiring careful selection of reaction conditions to achieve selective transformation of the nitrile without affecting the ester or the heterocyclic rings.

Key Transformations of the Cyano Group

The cyano group serves as a versatile precursor to several critical functional groups in drug discovery. The primary transformations—hydrolysis, reduction, and cycloaddition—are detailed below.

Figure 1: Key reaction pathways for the cyano group.

Hydrolysis to Carboxylic Acid

Converting the nitrile to a carboxylic acid is a fundamental transformation, often employed to unmask a key acidic group for biological interactions or to provide a handle for amide coupling. This is typically achieved under harsh acidic or basic conditions, which proceed via an amide intermediate.[12][13][14]

Causality Behind Experimental Choices: The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule.[15] In this case, the methyl ester at C2 is also susceptible to hydrolysis. Therefore, conditions must be chosen to either hydrolyze both groups simultaneously or to favor nitrile hydrolysis, although the latter is challenging. Basic hydrolysis is often faster for the nitrile and will saponify the ester, leading to the dicarboxylate salt, which can be protonated during acidic workup.[16][17]

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reagent Addition: Add potassium hydroxide (5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature and then place in an ice bath.

-

Acidification: Slowly add cold 6 M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2. A precipitate should form.[17]

-

Isolation: Collect the solid product (3-(1H-pyrrol-1-yl)thiophene-2,4-dicarboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Reduction to Primary Amine

The reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) introduces a basic center and a versatile nucleophilic handle for further derivatization. Common methods include catalytic hydrogenation and reduction with metal hydrides.[18][19]

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas is an atom-economical choice.[20] However, the thiophene ring can be sensitive to certain hydrogenation catalysts, potentially leading to ring-opening or desulfurization. Adding ammonia can help suppress the formation of secondary and tertiary amine byproducts.[21]

-

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful and reliable reagent for nitrile reduction.[19] It is highly effective but non-selective. In this molecule, LiAlH₄ will also reduce the methyl ester to a primary alcohol. This may be a desired outcome, leading to an amino-alcohol derivative. If only the nitrile is to be reduced, a milder reagent like borane-tetrahydrofuran complex (BH₃·THF) might be attempted, though selectivity can be challenging to achieve.[21][22]

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (2.5-3.0 eq) in THF dropwise. Caution: Exothermic reaction and H₂ gas evolution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.

-

Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, (4-(aminomethyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl)methanol, which can be purified by column chromatography.

[3+2] Cycloaddition to Tetrazole

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity (pKa) but with improved metabolic stability and cell permeability.[23] The reaction is a [3+2] cycloaddition between the nitrile and an azide salt.[24][25]

Causality Behind Experimental Choices: The reaction typically requires an azide source (e.g., sodium azide, NaN₃) and a catalyst to activate the nitrile.[26] Lewis acids like zinc salts (e.g., ZnBr₂) are effective catalysts that coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the attack by the azide anion.[27] Performing the reaction in water can be a greener and safer alternative to traditional solvents like DMF.[27] Amine salts can also be used to facilitate the reaction.[28][29]

Experimental Protocol: Zinc-Catalyzed Tetrazole Formation

-

Setup: In a screw-cap vial, combine this compound (1.0 eq), sodium azide (NaN₃, 2.0 eq), and zinc bromide (ZnBr₂, 1.0 eq).

-

Solvent: Add a 1:1 mixture of water and isopropanol.

-

Reaction: Seal the vial tightly and heat the mixture to 120 °C in a heating block or oil bath for 24-48 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH ~2-3 with 3 M HCl.

-

Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid, methyl 3-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)thiophene-2-carboxylate, can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Products

| Transformation | Reagents & Conditions | Product Functional Groups | Key Considerations |

| Hydrolysis | 1. KOH, EtOH/H₂O, Reflux2. HCl (aq) | Di-carboxylic Acid | Both nitrile and ester groups are hydrolyzed. |

| Reduction | 1. LiAlH₄, THF, Reflux2. H₂O/NaOH workup | Primary Amine & Primary Alcohol | Both nitrile and ester groups are reduced. |

| Cycloaddition | NaN₃, ZnBr₂, H₂O/iPrOH, 120 °C | Tetrazole & Ester | Selective for the nitrile group. |

Table 2: Key Spectroscopic Data for Functional Group Transformation

| Functional Group | IR Absorption (cm⁻¹) | Approx. ¹³C NMR (ppm) | Notes |

| Cyano (-C≡N) | 2220-2240 (sharp, medium) | 115-120 | Disappearance of this peak confirms reaction. |

| Carboxylic Acid (-COOH) | 2500-3300 (very broad), 1700-1725 | 170-180 | Appearance of broad O-H and C=O stretches. |

| Amine (-CH₂-NH₂) | 3300-3500 (two bands) | ~40-50 | Appearance of N-H stretches. |

| Tetrazole Ring Carbon | N/A | 150-160 | Appearance of the quaternary tetrazole carbon. |

Conclusion and Outlook

The cyano group on the this compound scaffold is a chemically versatile and reactive handle. Its strategic position and electronic environment allow for its efficient conversion into carboxylic acids, primary amines, and tetrazoles—three functional groups of paramount importance in drug design and materials science. The protocols described herein provide reliable pathways for these transformations, although careful consideration must be given to the concomitant reactivity of the methyl ester group. By understanding and controlling the reactivity of this moiety, researchers can rapidly generate diverse molecular libraries for biological evaluation, unlocking the full potential of this privileged heterocyclic core.

References

-

Catalytic Reduction of Nitriles. (n.d.). Thieme. Retrieved from [Link]

-

The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2001). ACS Publications. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. Retrieved from [Link]

-

A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Retrieved from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

The cyano group in the synthesis of heterocycles. (n.d.). Química Organica.org. Retrieved from [Link]

-

Video: Nitriles to Carboxylic Acids: Hydrolysis. (n.d.). JoVE. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). ACS Publications. Retrieved from [Link]

-

Hydrolysis of Nitriles Definition. (n.d.). Fiveable. Retrieved from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved from [Link]

-

Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. Retrieved from [Link]

-

Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). ResearchGate. Retrieved from [Link]

-

Manganese catalysed reduction of nitriles with amine boranes. (2024). RSC Publishing. Retrieved from [Link]

- Process for hydrolysis of nitriles. (1975). Google Patents.

-

Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2019). ACS Publications. Retrieved from [Link]

-

Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (2022). MDPI. Retrieved from [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Product Class 5: Nitriles. (n.d.). Thieme. Retrieved from [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (2022). PubMed Central. Retrieved from [Link]

-

The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2014). ResearchGate. Retrieved from [Link]

-

Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (2018). Slideshare. Retrieved from [Link]

-

Why do pyrrole, furan, and thiophene behave electrophile behavior? (2020). Quora. Retrieved from [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

[3+2] Cycloaddition of nitriles with azides. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]

-

The [3+2] Cycloaddition Reaction. (n.d.). Retrieved from [Link]

-

Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

This compound. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 13. fiveable.me [fiveable.me]

- 14. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 21. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 22. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 29. pubs.acs.org [pubs.acs.org]

Investigational Prospectus: The Biological Potential of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a novel heterocyclic compound built upon a thiophene scaffold, a structure recognized as a "privileged" pharmacophore in medicinal chemistry.[1][2] This guide presents a scientific rationale for investigating its potential biological activities, drawing from an analysis of its constituent chemical moieties: a thiophene core, a pyrrole substituent, a cyano group, and a methyl carboxylate ester. While no direct biological data for this specific molecule has been published, its structural architecture strongly suggests potential as an anti-inflammatory, anticancer, and antimicrobial agent. We outline a comprehensive, multi-stage research framework—from in silico modeling to targeted in vitro assays—to systematically evaluate these hypotheses and determine the compound's therapeutic promise. This document serves as a technical roadmap for researchers aiming to unlock the potential of this promising, yet unexplored, chemical entity.

Introduction: A Molecule of Interest

The quest for novel therapeutic agents frequently leads to the exploration of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals.[3] this compound (CAS 175201-81-7) emerges as a compelling candidate for investigation based on the established pharmacological significance of its components.[4][5]

-

The Thiophene Core: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its bioisosteric relationship with the benzene ring allows it to feature prominently in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antibiotic ticarcillin.[1][3] Thiophene's unique electronic properties and ability to engage in various molecular interactions have cemented its status as a privileged structure in drug discovery.[2]

-

The Pyrrole Moiety: Pyrrole, another fundamental aromatic heterocycle, is a key component of many biologically vital molecules, such as heme and chlorophyll. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The fusion of a pyrrole ring to the thiophene core creates a planar, electron-rich system that can facilitate potent interactions with biological targets.

-

Key Functional Groups:

-

Cyano Group (-C≡N): This strong electron-withdrawing group is a versatile modulator of a molecule's physicochemical properties. It can act as a potent hydrogen bond acceptor and is a common feature in many enzyme inhibitors, particularly kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.

-

Methyl Carboxylate (-COOCH₃): This ester group can influence the compound's solubility and cell permeability. In vivo, it is susceptible to hydrolysis by esterase enzymes, potentially converting the molecule into its corresponding carboxylic acid, which may be the more active form. This feature presents a pro-drug strategy, where the ester enhances bioavailability.

-

The strategic combination of these structural elements in a single molecule provides a strong foundation for hypothesizing significant and diverse biological activity.

Hypothesized Biological Activities & Mechanistic Rationale

Based on extensive literature evidence from structurally related compounds, we propose three primary avenues of investigation for this compound.

Anti-Inflammatory Potential

Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenoxicam.[8][9] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanistic Hypothesis: The subject molecule may act as an inhibitor of COX-1 and/or COX-2 enzymes. The planar heterocyclic system can mimic the conformation of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site. The cyano and carboxylate groups could form critical hydrogen bonds and polar interactions with key amino acid residues within the enzyme's active channel, disrupting its catalytic activity. Furthermore, pyrrole-containing compounds have also demonstrated significant anti-inflammatory properties, sometimes linked to the inhibition of pro-inflammatory cytokines.[10]

Anticancer Potential

The thiophene scaffold is present in several anticancer agents, which act through various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[11][12] The cyano group is a particularly noteworthy feature, as it is integral to the mechanism of numerous approved kinase inhibitors.

Mechanistic Hypothesis: The compound could exhibit cytotoxic activity against cancer cell lines through one of two primary mechanisms:

-

Kinase Inhibition: The molecule's structure, particularly the cyano-thiophene core, may allow it to fit into the ATP-binding pocket of protein kinases that are often dysregulated in cancer, such as EGFR or VEGFR.[7] The cyano group could serve as a key hydrogen bond acceptor, anchoring the molecule and blocking ATP binding, thereby halting downstream signaling pathways that promote cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with microtubule dynamics, a validated anticancer strategy.[11] The compound could bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which would lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Antimicrobial Activity

Both thiophene and pyrrole nuclei are independently recognized for their roles in the development of antimicrobial agents.[13][14][15] The combination of these two rings may lead to synergistic or novel antimicrobial effects.

Mechanistic Hypothesis: The compound may disrupt microbial growth by interfering with essential cellular processes. Its planar, lipophilic character could facilitate passage through bacterial or fungal cell membranes. Once inside, it could inhibit key enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. The specific functional groups could chelate metal ions essential for enzyme function or disrupt the proton motive force across the microbial membrane.

Proposed Experimental Validation Workflow

To systematically test these hypotheses, a phased approach is recommended, progressing from computational predictions to definitive in vitro assays. This workflow is designed to maximize data acquisition while efficiently allocating resources.

Caption: Proposed experimental workflow for evaluating biological activity.

Phase 1: In Silico Analysis and Compound Acquisition

-

Compound Sourcing: The molecule is commercially available from vendors such as BLDpharm and Matrix Fine Chemicals, facilitating its immediate acquisition for experimental studies.[4][5] Alternatively, established synthetic routes for substituted aminothiophenes, such as the Gewald reaction, can be adapted for in-house synthesis.[12][16]

-

Molecular Docking: Perform docking simulations to predict the binding affinity and orientation of the compound within the active sites of key protein targets, including COX-2 (PDB: 5IKR), VEGFR2 kinase (PDB: 4ASD), and tubulin (PDB: 1SA0). This provides a theoretical basis for its potential mechanisms of action.

-

ADMET Prediction: Utilize computational models (e.g., SwissADME, pkCSM) to predict the compound's pharmacokinetic and toxicity profile. This helps anticipate potential liabilities like poor solubility or metabolic instability and assesses its drug-likeness according to frameworks like Lipinski's Rule of Five.

Phase 2: Primary In Vitro Screening

-

Anti-Inflammatory Screening:

-

Protocol: Employ a commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Method: The compound will be incubated with purified ovine COX-1 and human recombinant COX-2 enzymes. The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by PGG2, the product of the enzyme's peroxidase activity. Inhibition of this reaction, measured colorimetrically at 590 nm, is directly proportional to the compound's inhibitory activity.

-

Rationale: This direct enzyme inhibition assay provides a rapid and quantitative measure of the compound's primary anti-inflammatory potential and its selectivity for the inducible COX-2 isoform over the constitutive COX-1.

-

-

Anticancer Cytotoxicity Screening:

-

Protocol: Screen the compound against a panel of human cancer cell lines, such as the NCI-60 panel or a custom panel including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.[11]

-

Method: Utilize the MTS or Sulforhodamine B (SRB) assay to determine cell viability after 72 hours of exposure to the compound at various concentrations (e.g., 0.01 to 100 µM).

-

Rationale: This provides a broad assessment of the compound's cytotoxic potential across different cancer types and determines its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

-

-

Antimicrobial Screening:

-

Protocol: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

-

Method: Test the compound against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Rationale: This standardized assay is the gold standard for quantifying a compound's antimicrobial potency and establishing its initial spectrum of activity.

-

Phase 3: Mechanistic Elucidation

Should the primary screens yield positive results, further assays are required to elucidate the mechanism of action.

-

If Anti-inflammatory Activity is Confirmed:

-

Protocol: Perform a lipopolysaccharide (LPS)-induced cytokine release assay using RAW 264.7 macrophage cells.

-

Method: Treat cells with the compound before stimulating with LPS. Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant using ELISA.

-

Rationale: This cellular assay validates the anti-inflammatory effect in a more biologically relevant context and explores mechanisms beyond COX inhibition.

-

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.

-

If Anticancer Activity is Confirmed:

-

Protocol: Conduct cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining).

-

Method: Treat a sensitive cancer cell line (identified in Phase 2) with the compound at its IC₅₀ concentration for 24-48 hours. For cell cycle analysis, stain DNA with propidium iodide. For apoptosis, stain cells with fluorescently-labeled Annexin V and PI.

-

Rationale: These assays determine how the compound kills cancer cells—whether by halting cell division at a specific phase (suggesting tubulin or CDK inhibition) or by inducing programmed cell death.

-

Data Presentation and Benchmarking

All quantitative data from the proposed assays should be tabulated for clear comparison against relevant positive controls or benchmark compounds.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target | Test Compound (IC₅₀ / MIC) | Benchmark Compound | Benchmark Value |

| Anti-inflammatory | COX-1 | > 100 µM | Celecoxib | 8.5 µM |

| COX-2 | 5.2 µM | Celecoxib | 0.05 µM | |

| Anticancer | MCF-7 (Breast) | 12.5 µM | Doxorubicin | 0.8 µM |

| A549 (Lung) | 9.8 µM | Doxorubicin | 0.5 µM | |

| Antimicrobial | S. aureus | 16 µg/mL | Vancomycin | 1 µg/mL |

| E. coli | > 64 µg/mL | Ciprofloxacin | 0.015 µg/mL |

Note: The values presented in this table are purely illustrative and serve as a template for reporting actual experimental results.

Conclusion and Future Directions

This compound represents a scientifically compelling starting point for a drug discovery program. Its architecture, combining the privileged thiophene and pyrrole scaffolds with strategically placed cyano and ester functional groups, provides a strong rationale for its potential efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The multi-phase experimental workflow detailed in this guide provides a rigorous and efficient path to validate these hypotheses.

Positive outcomes from the proposed in vitro studies would warrant progression to lead optimization, where medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. Subsequent in vivo studies in relevant animal models of inflammation, cancer, or infection would be the final preclinical step toward establishing the therapeutic potential of this promising molecular scaffold.

References

-

BenchChem. Discovery and history of thiophene compounds in medicinal chemistry.

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

-

PubMed. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

-

ResearchGate. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

-

PubMed. Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents.

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

-

PharmaTutor. PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.

-

PubMed. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities.

-

BLDpharm. 175201-81-7|this compound.

-

Matrix Fine Chemicals. This compound | CAS 175201-81-7.

-

National Institutes of Health (NIH). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

-

National Institutes of Health (NIH). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.

-

National Institutes of Health (NIH). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

-

Springer. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.

-

National Institutes of Health (NIH). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

-

PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

-

National Institutes of Health (NIH). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.

-

Google Patents. US4847386A - Process for preparing thiophene derivatives.

-

PubMed. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 175201-81-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]